molecular formula C27H25N5O3S B11130358 ethyl 1-{3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-3-carboxylate

ethyl 1-{3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-3-carboxylate

Cat. No.: B11130358
M. Wt: 499.6 g/mol
InChI Key: WUJKBHUXPUXFDZ-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-{3-[(1E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-3-CARBOXYLATE is a complex organic compound that features a combination of benzothiazole, pyridopyrimidine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{3-[(1E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives, cyano compounds, and pyridopyrimidine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors or batch reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{3-[(1E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or functional groups.

    Reduction: Reduction reactions can modify the cyano group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction could produce amines or other reduced forms.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 1-{3-[(1E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 1-{3-[(1E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-3-CARBOXYLATE include other benzothiazole derivatives, pyridopyrimidine compounds, and piperidine carboxylates.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural motifs, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C27H25N5O3S

Molecular Weight

499.6 g/mol

IUPAC Name

ethyl 1-[3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-3-carboxylate

InChI

InChI=1S/C27H25N5O3S/c1-3-35-27(34)18-9-7-12-31(16-18)24-20(26(33)32-13-6-8-17(2)23(32)30-24)14-19(15-28)25-29-21-10-4-5-11-22(21)36-25/h4-6,8,10-11,13-14,18H,3,7,9,12,16H2,1-2H3/b19-14+

InChI Key

WUJKBHUXPUXFDZ-XMHGGMMESA-N

Isomeric SMILES

CCOC(=O)C1CCCN(C1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C4=NC5=CC=CC=C5S4

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C4=NC5=CC=CC=C5S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.